![molecular formula C16H17N3O4 B14892008 6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific chemical substance but serves as a placeholder in discussions about chemical properties, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves scaling up laboratory procedures to larger volumes. This may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Hypothetical compound “N/A” can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Addition: The combination of two or more molecules to form a larger molecule.
Elimination: The removal of atoms or groups from a molecule to form a smaller molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific nature of the hypothetical compound “N/A” and the type of reaction it undergoes. For example, oxidation might yield an oxide, while substitution could produce a derivative with a different functional group.
Scientific Research Applications
Chemistry
In chemistry, hypothetical compounds like “N/A” are used to illustrate reaction mechanisms, predict reaction outcomes, and design new synthetic pathways. They serve as models for understanding the behavior of real chemical substances.
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of a hypothetical compound like “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism would depend on the structure and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N/A” would include other hypothetical or model compounds used for illustrative purposes in scientific research. These might include generic placeholders like “X” or “Y” in chemical equations and reaction schemes.
Uniqueness
The uniqueness of “N/A” lies in its flexibility as a placeholder for any chemical entity. It allows scientists to discuss general principles and concepts without being constrained by the specifics of a real compound.
Conclusion
While “N/A” is not a real chemical substance, it plays a valuable role in scientific discussions and education. By serving as a flexible placeholder, it helps illustrate key concepts in chemistry, biology, medicine, and industry, facilitating a deeper understanding of the principles that govern chemical behavior and interactions.
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-17-13-9-19(8-11(13)15(20)18(2)16(17)21)12-7-10(22-3)5-6-14(12)23-4/h5-9H,1-4H3 |
InChI Key |
XBMCMLVGAYZFJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


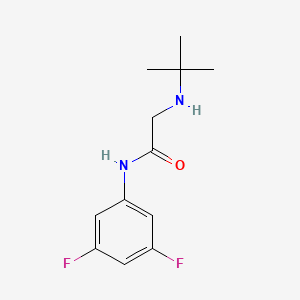
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
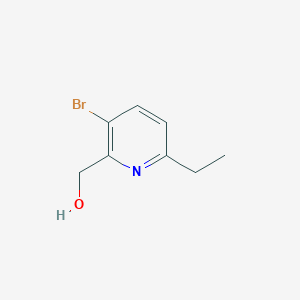
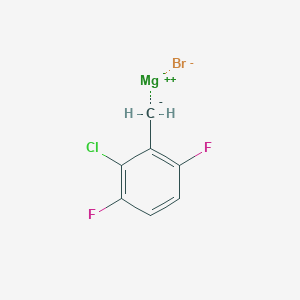


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
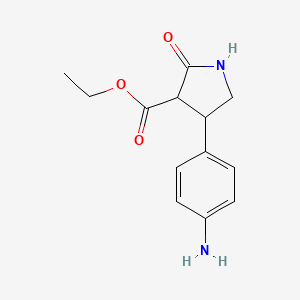
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
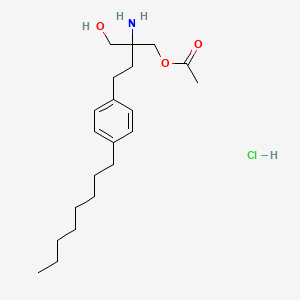
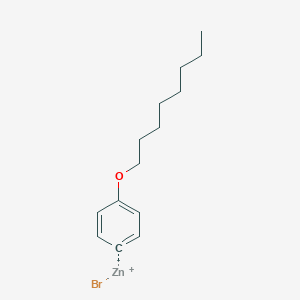
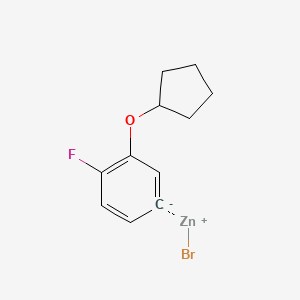
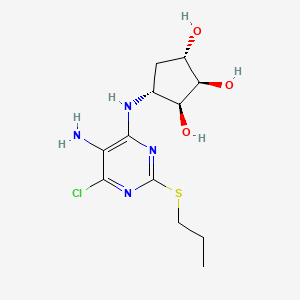
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
